

# levomepromazine maleate synthesis and characterization

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## Compound of Interest

Compound Name: Levomepromazine maleate

Cat. No.: B1675117

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An In-depth Technical Guide to the Synthesis and Characterization of **Levomepromazine Maleate**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Levomepromazine, also known as methotrimeprazine, is a phenothiazine neuroleptic agent with antipsychotic, analgesic, antiemetic, and sedative properties.<sup>[1][2]</sup> It is primarily utilized in palliative care for its multifaceted therapeutic effects.<sup>[1][3]</sup> The medically active form is the (R)-(-)-enantiomer, which corresponds to the (S)-levomepromazine cation upon protonation of its tertiary amino group.<sup>[4]</sup> This guide provides a comprehensive overview of the synthesis and characterization of **levomepromazine maleate**, the commercially available salt form of the drug.

## Synthesis of Levomepromazine Maleate

The synthesis of **levomepromazine maleate** is a multi-step process that begins with the formation of the racemic base, (±)-10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine, followed by a chiral resolution to isolate the desired levorotatory enantiomer, which is then converted to the maleate salt.<sup>[5][6]</sup>

## Synthesis of the Racemic Base

The racemic base is typically synthesized through the condensation of 2-methoxyphenothiazine with 3-dimethylamino-2-methyl-1-chloropropane in the presence of a strong base, such as an alkali hydroxide.[5]

## Chiral Resolution

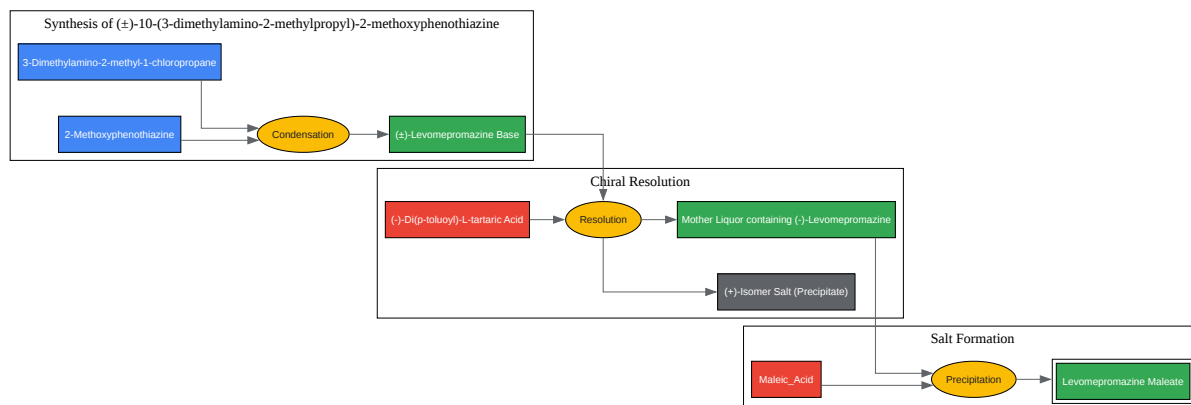
The critical step in the synthesis is the resolution of the racemic mixture. This is most commonly achieved using a chiral resolving agent, such as (-)-di(p-toluoyl)-L-tartaric acid.[5][6] The principle of this resolution lies in the diastereoselective crystallization of the salt formed between the chiral acid and one of the enantiomers of the racemic base.

In this case, the (-)-di(p-toluoyl)-L-tartaric acid preferentially forms a less soluble neutral salt with the undesired (+)-enantiomer. This diastereomer precipitates from the solution, leaving the desired (-)-enantiomer, levomepromazine, enriched in the mother liquor.[5][6]

## Formation of Levomepromazine Maleate

Following the removal of the precipitated salt of the dextrorotatory isomer, maleic acid is added to the mother liquor. This results in the precipitation of levomepromazine hydrogen maleate, the desired final product.[5][6] An improved, industrially viable process has been reported to yield a product with a purity of over 99.7%.[5]

## Synthesis Workflow



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Synthesis Workflow of **Levomepromazine Maleate**.

## Characterization of Levomepromazine Maleate

A comprehensive characterization of **levomepromazine maleate** is essential to ensure its identity, purity, and quality. This involves a combination of physical, chemical, and spectroscopic methods.

## Physicochemical Properties

Property	Specification	Reference
Appearance	White crystals or crystalline powder	[7]
Solubility	Freely soluble in acetic acid (100), soluble in chloroform, sparingly soluble in methanol, slightly soluble in ethanol (95) and in acetone, very slightly soluble in water, and practically insoluble in diethyl ether.	[7]
Melting Point	184 - 190°C (with decomposition)	[7]
Optical Rotation	$[\alpha]_{D20}$ : -13.5° to -16.5° (0.5 g in 20 mL chloroform, 200 mm tube)	[7]

## Identification

Test	Procedure	Expected Result	Reference
Colorimetric Test	Dissolve 5 mg in 5 mL of sulfuric acid.	A red-purple color develops, which slowly becomes deep red-purple.	[7]
Colorimetric Test	To the above solution, add 1 drop of potassium dichromate TS.	A brownish yellow-red color is produced.	[7]
Melting Point of Free Base	Extract the free base with diethyl ether after basification.	The residue melts between 124°C and 128°C after drying.	[7]
Melting Point of Maleic Acid	Extract maleic acid from an aqueous solution.	The residue melts between 128°C and 136°C.	[7]

## Purity

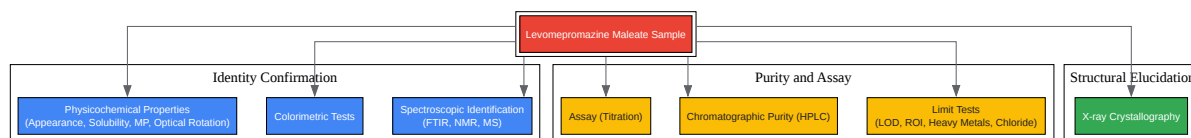
Test	Method	Limit	Reference
Assay	Titration with 0.1 mol/L perchloric acid VS in a mixture of acetic acid and acetone.	Not less than 99.0% and not more than 101.0% of C <sub>23</sub> H <sub>28</sub> N <sub>2</sub> O <sub>5</sub> S, calculated on the dried substance.	[7]
Loss on Drying	2 g of substance at 105°C for 3 hours.	Not more than 0.5%	[7]
Residue on Ignition	1 g of substance.	Not more than 0.10%	[7]
Heavy Metals	Method 2.	Not more than 10 ppm	[7]
Chloride	Comparison with a standard solution.	Not more than 0.028%	[7]

## Spectroscopic and Chromatographic Methods

Modern analytical techniques are routinely employed for the comprehensive characterization of **levomepromazine maleate**.

Technique	Application	Key Parameters	Reference
High-Performance Liquid Chromatography (HPLC)	Assay, purity, and determination in biological fluids.	C8 or C18 reversed-phase column, UV detection at 254 nm.	[8][9]
Gas Chromatography-Mass Spectrometry (GC-MS)	Identification and quantification of levomepromazine and its metabolites.	-	[8]
UV-Visible Spectrophotometry	Quantitative determination.	$\lambda_{\text{max}}$ at 254 nm in methanol or water.	[8]
X-ray Crystallography	Determination of the three-dimensional molecular structure.	The crystal structure has been elucidated, confirming the absolute configuration.	[4][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural elucidation and confirmation of identity.	$^1\text{H}$ and $^{13}\text{C}$ NMR spectra provide detailed structural information.	[12]
Fourier-Transform Infrared (FTIR) Spectroscopy	Identification of functional groups.	Characteristic absorption bands for the phenothiazine ring system and the maleate counter-ion.	[12]

## Characterization Workflow



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Logical Workflow for the Characterization of **Levomepromazine Maleate**.

## Experimental Protocols

### Assay by Titration

This protocol is based on the method described in the Japanese Pharmacopoeia.[7]

- Sample Preparation: Accurately weigh about 1 g of previously dried **levomepromazine maleate**.
- Dissolution: Dissolve the sample in a mixture of 40 mL of acetic acid (100) and 20 mL of acetone for nonaqueous titration.
- Titration: Titrate with 0.1 mol/L perchloric acid VS.
- Endpoint Detection: The endpoint is reached when the color of the solution changes from red-purple through blue-purple to blue. Use 5 drops of bromocresol green-methylrosaniline chloride TS as an indicator.
- Blank Determination: Perform a blank determination and make any necessary corrections.
- Calculation: Each mL of 0.1 mol/L perchloric acid VS is equivalent to 44.46 mg of C<sub>23</sub>H<sub>28</sub>N<sub>2</sub>O<sub>5</sub>S.

### HPLC Method for Determination in Biological Fluids

The following is a general outline based on a published method for the determination of levomepromazine in human breast milk and serum.[9]

- Sample Preparation:
  - Perform solid-phase extraction (SPE) using a Sep-Pak C18 cartridge to extract levomepromazine from the biological matrix.
- Chromatographic Conditions:
  - Column: C8 bonded reversed-phase column.
  - Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and buffer.
  - Detection: UV absorbance at 254 nm.
- Quantification:
  - Establish a linear relationship over a concentration range of 10-300 ng/mL.
  - Calculate the concentration of levomepromazine in the sample by comparing its peak area to that of a standard of known concentration.

## Conclusion

The synthesis of **levomepromazine maleate** is a well-established process that relies on the efficient chiral resolution of a racemic precursor. The subsequent characterization of the final product is crucial for ensuring its quality and therapeutic efficacy. A combination of classical pharmacopeial methods and modern analytical techniques provides a robust framework for the comprehensive analysis of this important pharmaceutical compound. This guide has provided a detailed overview of the key aspects of **levomepromazine maleate** synthesis and characterization, intended to be a valuable resource for professionals in the field of drug development and research.

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- To cite this document: BenchChem. [levomepromazine maleate synthesis and characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675117#levomepromazine-maleate-synthesis-and-characterization]

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